molecular formula C30H33N3O5 B12483764 Ethyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12483764
M. Wt: 515.6 g/mol
InChI Key: UGVHXBASGQUNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a dimethylphenoxyacetamido group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoylpiperazine Moiety: This involves the reaction of piperazine with benzoyl chloride under basic conditions to form the benzoylpiperazine intermediate.

    Introduction of the Dimethylphenoxyacetamido Group: This step involves the reaction of the benzoylpiperazine intermediate with 2,4-dimethylphenoxyacetic acid chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(1-PIPERAZINYL)BENZOATE
  • ETHYL 2-(4-BENZOYLPIPERAZIN-1-YL)ACETATE

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H33N3O5

Molecular Weight

515.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C30H33N3O5/c1-4-37-30(36)24-11-12-26(32-14-16-33(17-15-32)29(35)23-8-6-5-7-9-23)25(19-24)31-28(34)20-38-27-13-10-21(2)18-22(27)3/h5-13,18-19H,4,14-17,20H2,1-3H3,(H,31,34)

InChI Key

UGVHXBASGQUNOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=C(C=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.